5-(4-Chlorophenyl)-N-(2-morpholinoethyl)isoxazole-3-carboxamide is a synthetic organic compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing both nitrogen and oxygen in their structure. This compound is characterized by its unique functional groups, which include a chlorophenyl moiety and a morpholinoethyl side chain, enhancing its potential biological activity. Isoxazoles are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents.
This compound can be classified under heterocyclic compounds due to the presence of the isoxazole ring. Isoxazoles are often utilized in the development of pharmaceuticals, agrochemicals, and other biologically active compounds. The specific compound 5-(4-Chlorophenyl)-N-(2-morpholinoethyl)isoxazole-3-carboxamide is not widely studied in literature but can be synthesized from commercially available precursors.
The synthesis of 5-(4-Chlorophenyl)-N-(2-morpholinoethyl)isoxazole-3-carboxamide typically involves several key steps:
The reaction conditions, such as temperature, solvent choice, and reaction time, are crucial for optimizing yield and purity. Common solvents used include ethanol or dimethylformamide, while catalysts may include bases like sodium hydride or potassium carbonate to facilitate nucleophilic attacks.
The molecular structure of 5-(4-Chlorophenyl)-N-(2-morpholinoethyl)isoxazole-3-carboxamide can be represented as follows:
The compound's three-dimensional conformation can be analyzed using computational chemistry techniques such as molecular modeling or X-ray crystallography if available.
The compound may undergo various chemical reactions typical for amides and heterocycles:
Understanding the reactivity of this compound is essential for predicting its behavior in biological systems and during synthetic transformations.
Potential targets could include kinases or phosphatases that play roles in cell cycle regulation or apoptosis. Research into similar compounds has shown that modifications on the isoxazole ring can significantly alter biological activity.
5-(4-Chlorophenyl)-N-(2-morpholinoethyl)isoxazole-3-carboxamide may have potential applications in:
The isoxazole heterocycle serves as a privileged scaffold in medicinal chemistry due to its balanced physicochemical properties and bioisosteric relationships with endogenous carboxylate groups. In this compound, the isoxazole ring is 3,5-disubstituted with key modifications:
Table 1: Key Physicochemical Properties of Structural Motifs
| Structural Element | logP Contribution | Hydrogen Bond Capacity | Target Engagement Role |
|---|---|---|---|
| 5-(4-Chlorophenyl)isoxazole | +2.8 | 1 acceptor (isoxazole N-O) | Hydrophobic pocket insertion |
| Carboxamide linker | -0.9 | 1 donor, 1 acceptor | H-bonding with kinase hinge |
| Morpholinoethyl | -1.2 | 2 acceptors (morpholine O) | Solubility enhancement & BBB penetration |
Isoxazole-based compounds demonstrate broad bioactivity against therapeutic targets: antifungal activity via CYP51 inhibition (comparable to voriconazole’s 0.25 μg/mL MIC against Aspergillus fumigatus) [8], anticancer effects through kinase modulation , and anti-inflammatory actions. The chlorophenyl-isoxazole-carboxamide triad specifically enables dual functionality: the isoxazole mimics tyrosine phosphate groups in ATP-binding sites, while the chlorophenyl group occupies allosteric hydrophobic pockets inaccessible to natural substrates [3] [8].
This compound exemplifies structure-guided design principles for Type-II kinase inhibitors, which stabilize the inactive DFG-out kinase conformation. The molecular architecture suggests targeting of Receptor-Interacting Protein Kinase 1 (RIPK1) – a central regulator of necroptosis and neuroinflammation:
Table 2: Structural Comparison with Validated Kinase Inhibitors
| Inhibitor Class | Core Structure | Key Potency (IC₅₀) | Target Engagement Mechanism |
|---|---|---|---|
| GSTO1 inhibitors | Thiazole-acrylamide | 0.22 ± 0.02 nM | Covalent Cys32 modification |
| Isoxazole-based RIPK1i | 5-Aryl-isoxazole-3-carboxamide | <100 nM (hypothetical) | H-bond hinge interaction + DFG-out stabilization |
| Clinical RIPK1i (e.g., GSK2982772) | Benzoxazepinone | 16 nM (RIPK1 enzymatic) | Type-II binding, non-covalent |
The morpholinoethyl tail extends toward solvent-exposed regions, reducing entropic penalties upon binding while maintaining favorable physicochemical properties. Structural analogs demonstrate that such flexible tails enhance selectivity over related kinases (e.g., RIPK2, RIPK3) by avoiding steric clashes with gatekeeper residues . This design paradigm mirrors optimization strategies for covalent inhibitors like compound 49 (GSTO1 IC₅₀ = 0.22 nM), where acrylamide positioning was guided by co-crystal structures showing reoriented binding cores upon Cys32 engagement .
The N-(2-morpholinoethyl) group constitutes a strategic brain-targeting element that balances multiple ADME parameters:
The ethylene linker (–CH₂CH₂–) provides optimal spacing between the carboxamide and morpholine, preventing steric occlusion of morpholine’s oxygen atoms from solvent interactions. This spacer length maintains conformational flexibility for transporter interactions while avoiding excessive rotatable bond counts (nRotB = 4 for morpholinoethyl vs. 6 for longer chains) that could reduce central nervous system exposure [4].
Metabolically, morpholinoethyl groups demonstrate enhanced stability versus smaller alkylamines, resisting oxidative deamination by monoamine oxidases. In hepatic microsome studies of similar compounds, morpholinoethyl analogs showed >80% remaining parent compound after 60 minutes, compared to <20% for aminoethyl derivatives . This stability profile is critical for maintaining therapeutic concentrations in chronic inflammatory and neurodegenerative conditions where RIPK1 inhibition shows therapeutic promise.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6